molecular formula C7H10O B1148483 Hept-4-EN-6-YN-1-OL CAS No. 135511-17-0

Hept-4-EN-6-YN-1-OL

Cat. No. B1148483
CAS RN: 135511-17-0
M. Wt: 110.15
InChI Key:
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Description

“Hept-4-EN-6-YN-1-OL” is a chemical compound with the molecular formula C7H12O . It is also known as 6-Heptyn-1-ol . It is used as a reagent in the preparation of many cyclic compounds and also serves as an intermediate in organic synthesis .


Synthesis Analysis

A four-step synthetic route was developed for the efficient synthesis of a series of C-7 substituted hept-2-en-6-yn-1-ols . These compounds were then investigated as substrates for a one-pot, three-step tandem process involving a palladium(II)-catalysed Overman .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the formula C7H12O . The average mass is 112.170 Da and the monoisotopic mass is 112.088814 Da .


Chemical Reactions Analysis

“this compound” is used as a reagent in the preparation of many cyclic compounds . It is also used as an intermediate in organic synthesis .


Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 114.1855 . It is soluble in chloroform, dichloromethane, and methanol, and slightly soluble in water .

Scientific Research Applications

  • HIV-1 Inhibition : A novel compound, 1-[(2-hydroxy-ethoxy) methyl]-6-phenylthiothymine (HEPT), has demonstrated potent and selective inhibition of HIV-1. This compound does not affect other retroviruses like HIV-2 and operates differently from traditional dideoxynucleoside 5'-triphosphates, indicating a unique mechanism of action (Baba et al., 1989).

  • Synthesis of Alk-2-en-4-yn-1-ols : The synthesis of trans-undec-2-en-4-yn-1-ol, trans-hept-2-ene-4,6-diyn-1-ol, and trans-non-2-ene-4,6-diyn-1-ol has been achieved using alkali-metal acetylides and diacetylides with epichlorohydrin, indicating its utility in organic synthesis (Landor & Pepper, 1966).

  • Gold-Catalyzed Cycloisomerization : The role of Brønsted Acid in the gold-catalyzed cycloisomerization of 7-Aryl-1,6-Enynes has been explored, showing the transformation of gold 7-phenylbicyclo[3.2.0]hept-1(7)-ene complexes through a hidden Brønsted acid catalyzed pathway (Brooner, Robertson, & Widenhoefer, 2014).

  • Development of HIV Non-nucleoside Reverse Transcriptase Inhibitors : HEPT was the first discovered HIV-1 non-nucleoside reverse transcriptase inhibitor (NNRTI), leading to extensive research and development of HEPT derivatives. This research has contributed significantly to the understanding of NNRTIs and their structure-activity relationship (Chen et al., 2012).

  • Synergistic HIV-1 Inhibition : HEPT, combined with recombinant alpha interferon (IFN-alpha), has shown synergistic inhibition of HIV-1 replication in cell cultures, indicating potential for combined therapeutic approaches (Ito et al., 1991).

  • QSAR Study for Anti-HIV-1 Agents : A quantitative structure-activity relationship (QSAR) study was conducted on HEPT derivatives to understand the structural requirements for drug-receptor binding interaction in HIV-1 treatment (Edache, Uzairu, & Abechi, 2016).

Safety and Hazards

“Hept-4-EN-6-YN-1-OL” is considered a combustible liquid . It is advised to keep it away from heat, sparks, open flames, and hot surfaces . In case of fire, CO2, dry chemical, or foam can be used for extinction . It should be stored in a well-ventilated place and kept cool . In case of eye contact, rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes and get medical attention .

properties

IUPAC Name

hept-4-en-6-yn-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O/c1-2-3-4-5-6-7-8/h1,3-4,8H,5-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUHQDNTVTWPWFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC=CCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40695494
Record name Hept-4-en-6-yn-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40695494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

110.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

135511-17-0
Record name Hept-4-en-6-yn-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40695494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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